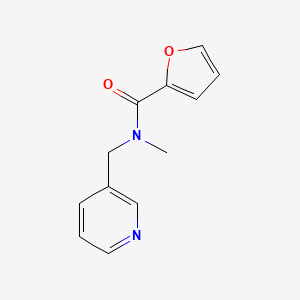
2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes.
作用機序
The mechanism of action of 2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile is thought to involve the formation of a toxic metabolite, MPP+, which is produced by the oxidation of 2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile by MAO-B. MPP+ is then taken up by dopaminergic neurons in the substantia nigra, where it causes mitochondrial dysfunction and oxidative stress, ultimately leading to the death of these neurons.
Biochemical and Physiological Effects:
2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been shown to have a variety of biochemical and physiological effects, including the inhibition of MAO-B, the production of the toxic metabolite MPP+, and the selective loss of dopaminergic neurons in the substantia nigra. 2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has also been shown to induce oxidative stress and mitochondrial dysfunction in various cell types, and may have other effects on cellular signaling pathways and gene expression.
実験室実験の利点と制限
One advantage of using 2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is its ability to selectively target dopaminergic neurons in the substantia nigra, making it a useful tool for investigating the mechanisms of Parkinson's disease. However, 2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile also has limitations, including its potential toxicity and the fact that it may not fully replicate the complex pathophysiology of Parkinson's disease in humans.
将来の方向性
There are many potential future directions for research involving 2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile, including the development of new compounds that can selectively target dopaminergic neurons in the substantia nigra without the potential toxicity of 2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile. Other future directions may include investigating the role of 2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile in other neurological disorders or in non-neuronal cell types. Overall, 2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile is a valuable tool for investigating the mechanisms of action of various compounds and for studying the pathophysiology of Parkinson's disease.
合成法
2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-methyl-6-bromopyridine-3-carbonitrile with 3-methylpiperidine-1-carboxylic acid, followed by reduction with sodium borohydride. Other methods include the reaction of 2-methyl-6-chloropyridine-3-carbonitrile with 3-methylpiperidine-1-carboxylic acid, followed by reduction with lithium aluminum hydride.
科学的研究の応用
2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been used in a variety of scientific research applications, including as a tool for investigating the mechanisms of action of various drugs and compounds. 2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been shown to be a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a key role in the metabolism of dopamine and other neurotransmitters. This inhibition of MAO-B has been used to model Parkinson's disease in animal models, as it causes a selective loss of dopaminergic neurons in the substantia nigra.
特性
IUPAC Name |
2-methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-4-3-7-17(9-10)14(18)13-6-5-12(8-15)11(2)16-13/h5-6,10H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJERIXNBXGZUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NC(=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)


![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)



![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)




![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)
![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)